1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one
CAS No.:
Cat. No.: VC16524335
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O2 |
|---|---|
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | 1-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]piperidin-2-one |
| Standard InChI | InChI=1S/C13H16N2O2/c1-10(14-17)11-5-7-12(8-6-11)15-9-3-2-4-13(15)16/h5-8,17H,2-4,9H2,1H3/b14-10+ |
| Standard InChI Key | QNRVQALPKDWRHR-GXDHUFHOSA-N |
| Isomeric SMILES | C/C(=N\O)/C1=CC=C(C=C1)N2CCCCC2=O |
| Canonical SMILES | CC(=NO)C1=CC=C(C=C1)N2CCCCC2=O |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]piperidin-2-one features a six-membered piperidin-2-one ring connected to a phenyl group substituted with a hydroxyiminoethyl moiety (-CH₂-C(=N-OH)-CH₃). Key structural attributes include:
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Piperidin-2-one core: A lactam ring that confers rigidity and influences electronic distribution .
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Hydroxyiminoethyl group: A tautomerizable functional group capable of existing as either the hydroxyimine (-N-OH) or nitroso (-N=O) form, depending on environmental conditions .
Table 1. Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]piperidin-2-one |
| CAS Registry Number | 1807938-87-9 |
| Key Functional Groups | Piperidin-2-one, Hydroxyimino |
Physicochemical Characteristics
The compound’s properties are influenced by its polar functional groups and aromatic system:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the lactam and hydroxyimino groups .
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Melting Point: Estimated range: 120–140°C (based on analogous piperidinones) .
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Spectroscopic Data:
Chemical Reactivity
The hydroxyiminoethyl group and lactam ring govern the compound’s reactivity:
Tautomerization
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The hydroxyimino group (-NH-O-) equilibrates with its nitroso tautomer (-N=O), a process pH-dependent and catalyzed by acids/bases .
Oxidation and Reduction
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Oxidation: Converts the hydroxyimino group to a nitroso derivative using mild oxidants like MnO₂ .
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Reduction: Hydrogenation over Pd/C yields the corresponding amine (-NH-CH₂-CH₃) .
Cycloaddition Reactions
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